molecular formula C12H14O4 B3192814 Propanedioic acid, methylphenyl-, dimethyl ester CAS No. 65749-05-5

Propanedioic acid, methylphenyl-, dimethyl ester

Cat. No.: B3192814
CAS No.: 65749-05-5
M. Wt: 222.24 g/mol
InChI Key: ARRRGKICRLNZDJ-UHFFFAOYSA-N
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Description

Propanedioic acid, methylphenyl-, dimethyl ester is a chemical compound provided for research use with the CAS Registry Number 65749-05-5 . As a derivative of propanedioic acid (malonic acid), this ester falls into a class of compounds widely used in organic synthesis . Malonic acid esters are fundamental building blocks in chemical synthesis, notably in condensation reactions to form new carbon-carbon bonds, and serve as precursors for the synthesis of more complex molecules, including potential pharmaceuticals . Researchers utilize related malonate esters in the development of novel compounds with biological activity; for instance, similar 3-hydroxy-2,2-dimethylpropanoate ester derivatives have been synthesized and investigated for their selective anti-proliferative effects against cancer cells, such as colon cancer HCT-116 cells . This product is intended for laboratory research by qualified personnel. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

dimethyl 2-methyl-2-phenylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(10(13)15-2,11(14)16-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRRGKICRLNZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, methylphenyl-, dimethyl ester can be synthesized through the esterification of methylphenylmalonic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, methylphenyl-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids such as methylphenylmalonic acid.

    Reduction: Alcohols such as methylphenylmethanol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Propanedioic acid, methylphenyl-, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, methylphenyl-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in biochemical reactions. The phenyl group provides additional stability and reactivity, making the compound useful in various synthetic applications.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Selected Malonate Esters

Compound Molecular Formula Molecular Weight (g/mol) logP Key Applications
Dimethyl malonate C₅H₈O₄ 132.12 0.04–0.13 Solvent, organic synthesis
Diethyl malonate C₇H₁₂O₄ 160.17 ~0.70 Prolonged condensation reactions
Dimethyl methylphenylmalonate C₁₃H₁₆O₄ 236.26 ~2.5* Pharmaceutical intermediates
Dimethyl (2-methoxyphenoxy)malonate C₁₂H₁₄O₆ 254.24 ~1.5* Polymer chemistry, flavors

*Estimated based on structural analogs.

Table 2: Substituent Effects on Reactivity

Substituent Example Compound Impact on Reactivity
Methylphenyl Dimethyl methylphenylmalonate Enhances radical stability, slows hydrolysis
Ethylidene Dimethyl ethylidenemalonate Facilitates conjugate additions
2-Methoxyphenoxy Dimethyl (2-methoxyphenoxy)malonate Increases aromatic π-π interactions

Research Findings and Discrepancies

  • Molecular Weight Anomaly: lists "propanedioic acid, dimethyl ester" with a molecular weight of 65.80 g/mol, which conflicts with the calculated value (132.12 g/mol). This discrepancy may arise from a typographical error .
  • Environmental Persistence : Dimethyl malonate analogs like diethyl malonate and dimethyl glutarate exhibit similar environmental transport properties, suggesting substituted malonates may follow analogous degradation pathways .

Biological Activity

Propanedioic acid, methylphenyl-, dimethyl ester, commonly referred to as dimethyl methylphenylmalonate, is an organic compound with the molecular formula C11H12O4. This compound has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C11H12O4
Molecular Weight: 236.267 g/mol
IUPAC Name: Dimethyl 2-methylphenylpropanedioate

The compound features a propanedioic acid backbone with two methyl ester groups and a phenyl substituent. This structure contributes to its distinct reactivity and potential applications in organic synthesis and medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids that participate in biochemical reactions. The phenyl group enhances the compound's stability and reactivity, making it suitable for various synthetic applications.

Antimicrobial Activity

Research indicates that derivatives of propanedioic acids exhibit potential antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against a range of bacterial strains. A study highlighted the compound's ability to inhibit the growth of Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives were tested on various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values indicating significant cytotoxicity at low concentrations . The specific anticancer activity of this compound warrants further investigation to elucidate its mechanisms and efficacy.

Pharmacological Effects

The pharmacological potential of this compound is being explored as a drug precursor or active pharmaceutical ingredient. Its ability to interact with biological systems may lead to the development of new therapeutic agents. Ongoing research aims to clarify its role in enzyme interactions and metabolic pathways.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of propanedioic acid derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth significantly, suggesting potential applications in treating bacterial infections.
  • Anticancer Activity Assessment : In a comparative study involving various cinnamamide derivatives alongside propanedioic acid derivatives, the latter exhibited promising results against cancer cell lines with IC50 values indicating effective inhibition of cell growth .
  • Pharmacokinetic Studies : Research on the metabolism of propanedioic acid derivatives indicated low acute toxicity levels in animal models, suggesting a favorable safety profile for further pharmacological development .

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Dimethyl malonateC6H10O4Simplest member; lacks aromatic substitution
Methyl phenylacetateC9H10O2Contains an aromatic ring without dicarboxylic structure
Diethyl malonateC8H14O4Ethyl esters instead of methyl; used in similar applications
Propanedioic acid, dimethyl esterC7H12O4Simpler structure without phenyl group

This compound stands out due to its unique combination of a dicarboxylic structure with aromatic substitution, influencing its reactivity and potential applications compared to these similar compounds.

Q & A

Basic Research Question

  • NMR : Analyze ¹H NMR peaks at δ 3.7–3.8 ppm (ester methyl groups) and δ 3.3–3.5 ppm (central CH₂ group).
  • IR : Confirm ester C=O stretches at ~1740 cm⁻¹ and C-O stretches at 1200–1250 cm⁻¹.
  • Mass Spectrometry : Base peak at m/z 132 (molecular ion) with fragmentation patterns confirming the ester backbone. Cross-validate with computational models (e.g., Gaussian) for 3D conformation .

What computational strategies are used to predict the reactivity of dimethyl malonate derivatives in drug discovery?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in cancer pathways). Focus on binding affinity (ΔG) and hydrogen-bonding patterns.
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the central methylene group is highly reactive in Knoevenagel condensations .

How can conflicting thermodynamic data (e.g., heat capacity) for dimethyl malonate be resolved?

Advanced Research Question
Contradictions in heat capacity (e.g., 1.08–1.12 J/g·K) may arise from impurities or measurement techniques. Mitigation strategies:

  • Use differential scanning calorimetry (DSC) with high-purity samples (>99%).
  • Compare with NIST reference data (e.g., Fig. 129 in ) and apply statistical error analysis (e.g., ANOVA) to identify systematic biases .

What methodologies are recommended for assessing the environmental persistence of dimethyl malonate?

Advanced Research Question

  • Hydrolysis Studies : Monitor degradation at pH 5–9 (25–50°C) using HPLC to quantify residual ester.
  • Bioaccumulation Potential : Calculate log P (experimental: ~0.85; predicted: 0.82–0.91) to estimate partitioning in aquatic systems.
  • EPA Guidelines : Follow TSCA Section 6(b) protocols for low-priority substances, focusing on aerobic biodegradation pathways .

How can researchers address challenges in derivatizing dimethyl malonate for bioactive compound synthesis?

Advanced Research Question
Common issues include low regioselectivity and side reactions (e.g., decarboxylation). Solutions:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to stabilize reactive sites.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 6 hours) and improve yield by 15–20% .

What role does dimethyl malonate play in multicomponent reactions for heterocyclic synthesis?

Basic Research Question
It serves as a C2 synthon in:

  • Hantzsch Dihydropyridines : Condensation with aldehydes and ammonia.
  • Biginelli Reactions : Formation of dihydropyrimidinones via acid-catalyzed cyclization.
    Optimize solvent polarity (e.g., ethanol vs. THF) to control reaction kinetics .

What advanced techniques are used to study the endocrine disruption potential of dimethyl malonate?

Advanced Research Question

  • In Vitro Assays : Use ERα/ERβ reporter gene assays (e.g., OECD TG 455) to evaluate estrogenic activity.
  • Transcriptomics : Profile gene expression in zebrafish embryos exposed to 10–100 µM concentrations.
  • QSAR Models : Predict toxicity endpoints using EPI Suite™, validated against EPA’s EDSP data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propanedioic acid, methylphenyl-, dimethyl ester
Reactant of Route 2
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Propanedioic acid, methylphenyl-, dimethyl ester

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